molecular formula B4Na12O12 B8723835 Dodecasodium;tetraborate

Dodecasodium;tetraborate

Cat. No. B8723835
M. Wt: 511.1 g/mol
InChI Key: FYSNRPHRLRVCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04557913

Procedure details

FIG. 1 is a schematic drawing depicting a portion of the flow of materials in the process of the present invention, showing the production of a sodium metaborate intermediate from a boron-containing solution, and reaction of the sodium metaborate intermediate with a boric acid intermediate to produce sodium tetraborate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B([O-])=O.[Na+:4].[B].[B:6]([OH:9])([OH:8])[OH:7]>>[B:6]([O-:9])([O-:8])[O-:7].[B:6]([O-:9])([O-:8])[O-:7].[B:6]([O-:9])([O-:8])[O-:7].[B:6]([O-:9])([O-:8])[O-:7].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4] |f:0.1,4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.